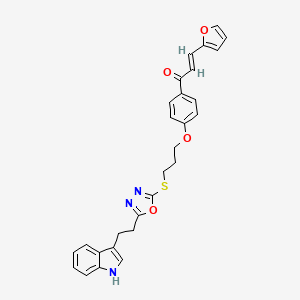
Tubulin inhibitor 21
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubulin inhibitor 21 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Tubulin inhibitors are widely studied for their potential in cancer therapy due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound specifically binds to the colchicine binding site on tubulin, preventing the polymerization of microtubules and thereby inhibiting cell division.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin inhibitor 21 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with the preparation of a core scaffold, followed by the introduction of various functional groups to enhance binding affinity and specificity for the colchicine binding site on tubulin. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process may include the use of automated reactors, continuous flow systems, and rigorous quality control measures to monitor the purity and potency of the final product. The industrial production also focuses on cost-effectiveness and environmental sustainability by minimizing waste and optimizing resource utilization.
化学反应分析
Types of Reactions
Tubulin inhibitor 21 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, enhancing the compound’s binding affinity and specificity for tubulin.
科学研究应用
Tubulin inhibitor 21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study microtubule dynamics and the effects of tubulin inhibition on cellular processes.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and signal transduction.
Medicine: Explored as a potential anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells. It is also studied for its potential in treating other diseases involving abnormal cell proliferation.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems, particularly in the field of oncology.
作用机制
Tubulin inhibitor 21 exerts its effects by binding to the colchicine binding site on tubulin, a protein that forms the structural framework of microtubules. By binding to this site, this compound prevents the polymerization of tubulin into microtubules, disrupting the microtubule network within cells. This disruption leads to cell cycle arrest at the G2/M phase and induces apoptosis through the activation of various signaling pathways. The inhibition of microtubule dynamics also affects intracellular transport and cell motility, further contributing to its anticancer effects.
相似化合物的比较
Similar Compounds
Colchicine: A well-known tubulin inhibitor that binds to the same site as Tubulin inhibitor 21 and disrupts microtubule polymerization.
Vinblastine: Another tubulin inhibitor that binds to a different site on tubulin but also prevents microtubule assembly.
Paclitaxel: A tubulin stabilizing agent that promotes microtubule polymerization and prevents their depolymerization, leading to cell cycle arrest.
Uniqueness of this compound
This compound is unique in its specific binding affinity for the colchicine binding site on tubulin, which allows for targeted inhibition of microtubule polymerization. This specificity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent. Additionally, this compound has shown promising results in preclinical studies, demonstrating potent anticancer activity with minimal toxicity.
属性
分子式 |
C28H25N3O4S |
|---|---|
分子量 |
499.6 g/mol |
IUPAC 名称 |
(E)-3-(furan-2-yl)-1-[4-[3-[[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propoxy]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C28H25N3O4S/c32-26(14-13-22-5-3-16-33-22)20-8-11-23(12-9-20)34-17-4-18-36-28-31-30-27(35-28)15-10-21-19-29-25-7-2-1-6-24(21)25/h1-3,5-9,11-14,16,19,29H,4,10,15,17-18H2/b14-13+ |
InChI 键 |
KUCRTJDIDZEGCI-BUHFOSPRSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NN=C(O3)SCCCOC4=CC=C(C=C4)C(=O)/C=C/C5=CC=CO5 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NN=C(O3)SCCCOC4=CC=C(C=C4)C(=O)C=CC5=CC=CO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


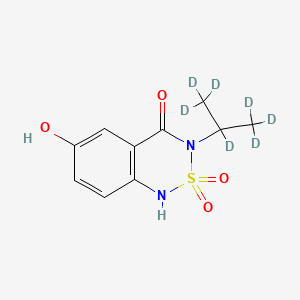
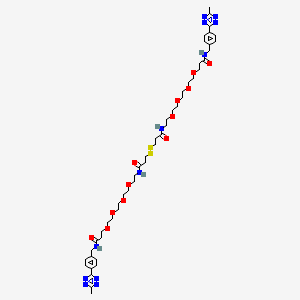

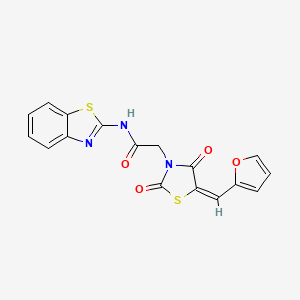





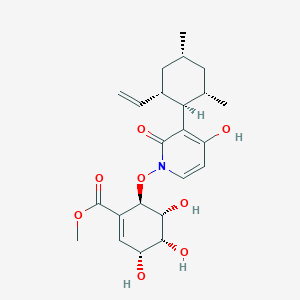
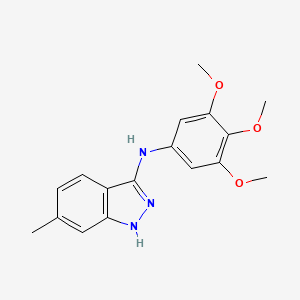
![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)


